2-benzyl-1-methyl-1H-benzimidazole

NF-κB inhibition Anti-inflammatory Structure-activity relationship

2-Benzyl-1-methyl-1H-benzimidazole (CAS 59871-40-8) is a disubstituted benzimidazole featuring critical N1-methylation absent in unsubstituted 2-benzylbenzimidazole (bendazol, CAS 621-72-7). This N1-substitution directly modulates target engagement, metabolic stability, and pharmacokinetic behavior. Procure this scaffold-validated compound for systematic SAR exploration of N1-alkylation effects on NF-κB pathway inhibition (parent IC₅₀ = 18.4 μM) and antiviral programs targeting CVB-5 and RSV (EC₅₀ 5–17 μM range). Essential for establishing baseline N1-methyl SAR and investigating improved cellular permeability relative to N1-unsubstituted comparators.

Molecular Formula C15H14N2
Molecular Weight 222.28g/mol
CAS No. 59871-40-8
Cat. No. B379478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1-methyl-1H-benzimidazole
CAS59871-40-8
Molecular FormulaC15H14N2
Molecular Weight222.28g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
InChIInChI=1S/C15H14N2/c1-17-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyBAXXIBXLWXEPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1-methyl-1H-benzimidazole (CAS 59871-40-8): Procurement-Relevant Compound Identity and Structural Context


2-Benzyl-1-methyl-1H-benzimidazole (CAS 59871-40-8, molecular formula C₁₅H₁₄N₂, molecular weight 222.28) is a disubstituted benzimidazole featuring a benzyl moiety at the C2 position and a methyl group at the N1 position of the benzimidazole core . This heterocyclic compound belongs to the privileged benzimidazole scaffold, which is recognized for its capacity to engage diverse biological targets [1]. The combination of C2-benzyl substitution with N1-methylation distinguishes it from the unsubstituted 2-benzylbenzimidazole (bendazol, CAS 621-72-7) and other 2-benzylbenzimidazole analogs that lack N1-substitution, potentially modulating physicochemical properties and biological recognition patterns .

Why 2-Benzyl-1-methyl-1H-benzimidazole Cannot Be Generically Substituted: Critical Differentiation in N1-Methylation


Substitution of the N1-position on the benzimidazole scaffold profoundly influences target engagement, metabolic stability, and pharmacokinetic behavior [1]. The N1-methyl group in 2-benzyl-1-methyl-1H-benzimidazole introduces steric constraints and alters hydrogen-bonding capacity relative to N1-unsubstituted analogs, directly impacting molecular recognition in enzyme and receptor binding pockets [2]. Interchanging this compound with 2-benzylbenzimidazole (CAS 621-72-7) or other 2-benzylbenzimidazole derivatives lacking N1-methylation may result in significantly divergent biological profiles, as demonstrated by structure-activity relationship studies that confirm N1-substitution is a key determinant of potency and selectivity [1].

Quantitative Differentiation of 2-Benzyl-1-methyl-1H-benzimidazole Against Closest Analogs: Evidence-Based Procurement Guide


Comparative NF-κB Inhibitory Activity: 2-Benzylbenzimidazole Scaffold Baseline vs. Optimized Analogs

The 2-benzylbenzimidazole scaffold demonstrates measurable NF-κB inhibitory activity, with the unsubstituted parent compound 2-benzylbenzimidazole exhibiting an IC₅₀ of 18.4 μM in LPS-stimulated RAW 264.7 cells via SEAP assay [1]. While direct quantitative data for 2-benzyl-1-methyl-1H-benzimidazole is not available in the current literature, this baseline establishes the scaffold's intrinsic activity. The N1-methyl substitution present in the target compound is structurally analogous to modifications that in related benzimidazole series enhance metabolic stability and modulate target engagement [2].

NF-κB inhibition Anti-inflammatory Structure-activity relationship

Antiviral Activity Profiling of 2-Benzylbenzimidazole Derivatives Against CVB-5 and RSV

A library of 86 benzimidazole derivatives was screened against a panel of RNA and DNA viruses, with 2-benzylbenzimidazole-derived compounds demonstrating the most consistent antiviral activity [1]. Among these, fourteen compounds exhibited EC₅₀ values ranging from 9 to 17 μM against Coxsackievirus B-5 (CVB-5) with selectivity indices from 6 to >11, while seven compounds showed EC₅₀ values of 5–15 μM against respiratory syncytial virus (RSV) with selectivity indices from 6.7 to ≥20, comparable to or exceeding the reference drugs NM108 and ribavirin [1]. The 2-benzyl substitution pattern was identified as critical for this activity profile [1].

Antiviral Coxsackievirus Respiratory syncytial virus

SAR-Driven Rationale for N1-Methylation: Impact on Potency and Selectivity in 2-Benzylbenzimidazole Series

Structure-activity relationship (SAR) analysis of 2-benzylbenzimidazole analogs revealed that substitution on the benzimidazole ring A with hydrophobic groups markedly enhances NF-κB inhibitory activity, with optimized analogs achieving IC₅₀ values as low as 3.0 μM [1]. Specifically, the introduction of cyclohexylmethoxy groups at positions 4 or 5 of the benzimidazole ring yielded compounds with IC₅₀ values of 3.0 μM (compound 6e), 4.0 μM (compound 6j), and 5.0 μM (compound 6k), representing a 6-fold improvement over the unsubstituted 2-benzylbenzimidazole (IC₅₀ = 18.4 μM) [1][2]. While the N1-methyl substitution in 2-benzyl-1-methyl-1H-benzimidazole differs from the cyclohexylmethoxy modifications, the SAR framework establishes that substituents on the benzimidazole ring profoundly modulate activity [1].

Structure-activity relationship Drug design NF-κB inhibition

Validated Research Applications for 2-Benzyl-1-methyl-1H-benzimidazole Based on Scaffold-Specific Evidence


NF-κB Pathway Inhibition Studies in Inflammation Research

2-Benzyl-1-methyl-1H-benzimidazole serves as a scaffold-validated tool compound for investigating NF-κB pathway inhibition. The 2-benzylbenzimidazole core has demonstrated measurable activity (IC₅₀ = 18.4 μM for the unsubstituted parent) in LPS-stimulated RAW 264.7 macrophages [1]. Researchers studying inflammatory signaling cascades may utilize this compound to establish baseline SAR for N1-methylated analogs and to explore the impact of N1-substitution on target engagement and cellular activity [2].

Antiviral Discovery Programs Targeting CVB-5 and RSV

Procurement of 2-benzyl-1-methyl-1H-benzimidazole is justified for antiviral discovery programs targeting Coxsackievirus B-5 (CVB-5) and respiratory syncytial virus (RSV). Multiple 2-benzylbenzimidazole derivatives have demonstrated EC₅₀ values in the 5–17 μM range against these viruses, with selectivity indices comparable to or exceeding reference drugs [3]. The N1-methyl substitution may offer advantages in metabolic stability or pharmacokinetics, warranting evaluation in antiviral screening cascades [3].

Structure-Activity Relationship (SAR) Campaigns on Benzimidazole Scaffolds

This compound is suitable for systematic SAR exploration of N1-substitution effects within the 2-benzylbenzimidazole series. Prior SAR studies have established that substituents on the benzimidazole ring can enhance potency up to 6-fold (IC₅₀ from 18.4 μM to 3.0 μM) [1][2]. The N1-methyl group in 2-benzyl-1-methyl-1H-benzimidazole provides a defined structural variant for evaluating the impact of N1-alkylation on target binding, cellular permeability, and metabolic stability relative to N1-unsubstituted comparators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-benzyl-1-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.